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Compound of Interest

Compound Name: Iprovalicarb

Cat. No.: B1672162

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the physiological and
biochemical effects of Iprovalicarb on tomato plants (Solanum lycopersicum). The included
protocols and data are intended to guide researchers in designing and executing experiments
to evaluate the impact of this fungicide on tomato physiology.

Introduction

Iprovalicarb is a systemic fungicide that is effective against Oomycete pathogens, such as
Phytophthora infestans (late blight) and Alternaria solani (early blight), which are significant
threats to tomato production.[1] Its primary mode of action is the inhibition of cellulose
synthase, a crucial enzyme for cell wall biosynthesis in these pathogens.[2] Beyond its
fungicidal properties, the application of fungicides can have secondary effects on plant
physiology. Understanding these effects is critical for optimizing crop protection strategies and
for the development of new plant health solutions.

This document outlines the known physiological impacts of Iprovalicarb (often in combination
with other fungicides) on tomato plants, provides detailed protocols for key analytical methods,
and visualizes the proposed signaling pathways involved.

Data Presentation: Physiological and Biochemical
Changes in Tomato Plants
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The following tables summarize the quantitative data on the effects of a fungicide formulation
containing Iprovalicarb (5.5%) and Propineb (61.25%) on various physiological and
biochemical parameters in tomato plants, as reported in a field study. It is important to note that
these effects are due to the combined formulation, and the standalone effects of Iprovalicarb
may differ.

Table 1: Effect on Photosynthetic Pigments and Protein Content in Tomato Leaves

Total
Chlorophyll  Chlorophyll Carotenoid Protein
Treatment Chlorophyll
a (mglg FW) b (mglg FW) s (mglg FW) (mgl/g FW)
(mglg FW)
Untreated
1.24 0.58 1.82 0.42 25.8
Control
Iprovalicarb +
1.52 0.75 2.27 0.58 32.5

Propineb

Data adapted from Pant et al., 2018.

Table 2: Effect on Antioxidant Enzyme and Nitrate Reductase Activity in Tomato Leaves

Superoxide Dismutase Nitrate Reductase (NR)
Treatment . .

(SOD) (units/mg protein) (umol NO2~/g FWI/h)
Untreated Control 12.5 1.85
Iprovalicarb + Propineb 18.2 2.65

Data adapted from Pant et al., 2018.

Table 3: Effect on Tomato Fruit Quality Parameters
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Total Soluble Antioxidants
. Lycopene Total Phenols
Treatment Solids (TSS) (mgl100g FW) (mgl100g FW) (nmol Trolox/g
m m
(°Brix) < < L < Fw)
Untreated
4.2 5.8 255 2.8
Control
Iprovalicarb +
51 7.2 30.2 3.5

Propineb

Data adapted from Pant et al., 2018.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based
on established methods and can be adapted for specific laboratory conditions.

Chlorophyll and Carotenoid Content Estimation (Arnon
Method)

Principle: Chlorophylls and carotenoids are extracted from leaf tissue using 80% acetone. The
concentration of these pigments is then determined spectrophotometrically by measuring the
absorbance at specific wavelengths (663 nm, 645 nm, and 480 nm).

Materials:

Fresh tomato leaves

80% Acetone

Mortar and pestle

Centrifuge and centrifuge tubes

Spectrophotometer

Whatman No. 1 filter paper
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Procedure:
e Weigh 100 mg of fresh leaf tissue (midribs removed) and place it in a mortar.

o Add 2 ml of 80% acetone and grind the tissue thoroughly with a pestle until a fine pulp is
obtained.

 Filter the homogenate through Whatman No. 1 filter paper into a volumetric flask.

o Wash the mortar, pestle, and the residue on the filter paper with successive small volumes of
80% acetone until the residue becomes colorless.

o Make up the final volume of the filtrate to 10 ml with 80% acetone.

» Measure the absorbance of the extract at 663 nm, 645 nm, and 480 nm against an 80%
acetone blank.

Calculations:

Chlorophyll a (mg/g FW): [12.7(Ase3) - 2.69(Aeas)] x (V / 1000 x W)

Chlorophyll b (mg/g FW): [22.9(A6as) - 4.68(Ass3)] x (V / 1000 x W)

Total Chlorophyll (mg/g FW): [20.2(Aeas) + 8.02(Aes3)] x (V / 1000 x W)

Carotenoids (mg/g FW): [Asso + 0.114(Ase3) - 0.638(As4s)]
Where:

o A =Absorbance at the respective wavelength

e V = Final volume of the extract (ml)

o W = Fresh weight of the leaf tissue (Q)

Total Soluble Protein Estimation (Bradford Method)

Principle: The Bradford assay is a colorimetric protein assay based on the binding of
Coomassie Brilliant Blue G-250 dye to proteins.[3] In its acidic, unbound state, the dye has an
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absorbance maximum at 465 nm. When the dye binds to protein, it is stabilized in its blue
anionic form, and the absorbance maximum shifts to 595 nm. The increase in absorbance at
595 nm is proportional to the amount of protein in the sample.

Materials:

Fresh tomato leaves

» Protein extraction buffer (e.g., 50 mM Tris-HCI pH 7.5, 1 mM EDTA, 1% PVPP)
» Bradford reagent

e Bovine Serum Albumin (BSA) for standard curve

e Spectrophotometer

e Microcentrifuge tubes

Procedure:

e Protein Extraction:

o Homogenize 1 g of fresh leaf tissue in 2 ml of ice-cold extraction buffer using a pre-chilled
mortar and pestle.

o Transfer the homogenate to a microcentrifuge tube and centrifuge at 12,000 rpm for 15
minutes at 4°C.

o Collect the supernatant containing the soluble proteins.

o Bradford Assay:

[¢]

Prepare a series of BSA standards (e.g., 0, 10, 20, 40, 60, 80, 100 ug/ml).

[e]

Pipette 100 pl of each standard and the extracted protein sample into separate test tubes.

[e]

Add 5 ml of Bradford reagent to each tube and mix well.

o

Incubate at room temperature for 5-10 minutes.
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o Measure the absorbance at 595 nm.

o Calculation:
o Plot a standard curve of absorbance vs. protein concentration for the BSA standards.

o Determine the protein concentration of the sample from the standard curve.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is based on the ability of SOD to inhibit the photochemical reduction of
Nitroblue Tetrazolium (NBT). In the presence of a light source and riboflavin, superoxide
radicals are generated, which reduce NBT to a blue formazan product. SOD competes for the
superoxide radicals, thus inhibiting the reduction of NBT. The extent of inhibition is a measure
of SOD activity.

Materials:
e Fresh tomato leaves

» Enzyme extraction buffer (e.g., 50 mM potassium phosphate buffer pH 7.8, 1 mM EDTA, 1%
PVPP)

e Assay mixture: 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 uM NBT,
2 UM riboflavin, and 0.1 mM EDTA.

e Spectrophotometer

¢ Fluorescent lamp

Procedure:

e Enzyme Extraction:
o Homogenize 1 g of fresh leaf tissue in 3 ml of ice-cold extraction buffer.
o Centrifuge the homogenate at 15,000 rpm for 20 minutes at 4°C.

o Use the supernatant for the enzyme assay.
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e SOD Assay:

o Prepare two sets of tubes: one for the reaction mixture with the enzyme extract and
another for the control (without enzyme extract).

o To 3 ml of the assay mixture, add 100 pl of the enzyme extract.

o llluminate the tubes with a fluorescent lamp for 15 minutes.

o A control reaction without illumination (kept in the dark) will serve as a blank.
o Measure the absorbance at 560 nm.

e Calculation:

[¢]

One unit of SOD activity is defined as the amount of enzyme required to cause 50%
inhibition of the rate of NBT reduction.

[¢]

% Inhibition = [(A_control - A_sample) / A_control] x 100

[¢]

SOD activity can be expressed as units/mg protein.

Nitrate Reductase (NR) Activity Assay

Principle: Nitrate reductase catalyzes the reduction of nitrate to nitrite. The in vivo NR activity is
determined by measuring the amount of nitrite produced by leaf tissue incubated in a nitrate-
containing buffer. The nitrite is then quantified colorimetrically.

Materials:

Fresh tomato leaves

Incubation buffer (0.1 M phosphate buffer pH 7.5, 30 mM KNOs, 5% isopropanol)

1% (w/v) Sulphanilamide in 1N HCI

0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD)

Water bath
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e Spectrophotometer

Procedure:

Cut fresh leaf tissue into small pieces (approx. 1-2 mm).
» Weigh 200 mg of the leaf pieces and place them in a test tube.
e Add 5 ml of incubation buffer to the test tube.
 Incubate the tubes in a water bath at 30°C in the dark for 1 hour.
 After incubation, add 1 ml of 1% sulphanilamide solution and mix.
e Add 1 ml of 0.02% NEDD solution and mix.
 Allow the color to develop for 15-20 minutes at room temperature.
» Measure the absorbance at 540 nm.
e Prepare a standard curve using known concentrations of sodium nitrite.
» Calculation:
o Determine the amount of nitrite produced from the standard curve.
o NR activity is expressed as umol of NOz~ produced per gram of fresh weight per hour.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Iprovalicarb's Effect on

Tomato Plants

Iprovalicarb's primary mode of action is the inhibition of cellulose synthase in Oomycetes. In
plants, the perception of cell wall damage (CWD), which can be induced by cellulose
biosynthesis inhibitors, triggers a signaling cascade that shares similarities with Pattern-
Triggered Immunity (PTI).[4][5] This pathway involves the activation of defense responses,
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including the production of reactive oxygen species (ROS) and the modulation of
phytohormone signaling.

Iprovalicarb Application
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Caption: Proposed signaling pathway of Iprovalicarb in tomato plants.

Experimental Workflow for Physiological Analysis

The following diagram illustrates a typical workflow for assessing the physiological impact of
Iprovalicarb on tomato plants.

Tomato Plant Cultivation

\ 4

Iprovalicarb Treatment
(Foliar Spray)

A4

Sample Collection
(Leaves and Fruits)

Physiological & Biochemical Analysis

Photosynthetic Pigments Antioxidant Enzymes

(SOD, CAT, POD)

Fruit Quality

Total Soluble Protein Nitrate Reductase Activity

(Chlorophylls, Carotenoids)

(TSS, Lycopene, Phenols)

Data Analysis & Interpretation

Conclusion on Physiological Effects

Click to download full resolution via product page

Caption: General experimental workflow for physiological analysis.
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Discussion and Conclusion

The available data suggests that the application of a fungicide containing Iprovalicarb can
lead to significant physiological and biochemical changes in tomato plants. These include an
increase in photosynthetic pigments, total soluble protein, and the activity of key enzymes like
SOD and NR. Furthermore, improvements in fruit quality parameters such as TSS, lycopene
content, and total phenols have been observed.

The proposed signaling pathway, initiated by the perception of cell wall integrity disruption,
provides a framework for understanding these secondary effects. The activation of a PTI-like
response could prime the plant's defense mechanisms, leading to the observed increases in
antioxidant enzyme activity. The changes in photosynthetic pigments and nitrate metabolism
may be part of a broader stress response or a direct consequence of altered signaling.

Further research is warranted to delineate the specific effects of Iprovalicarb as a standalone
active ingredient on tomato physiology. Investigating the dose-dependent responses and the
temporal dynamics of these physiological changes will provide a more complete picture.
Additionally, transcriptomic and proteomic studies would be invaluable in identifying the specific
genes and proteins involved in the signaling cascade triggered by Iprovalicarb.

These application notes and protocols serve as a foundational resource for researchers aiming
to explore the intricate interactions between fungicides and plant physiology, ultimately
contributing to the development of more effective and sustainable crop management strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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